n-Isobutylpropionamide

CAS No.: 5827-75-8

Cat. No.: VC3763889

Molecular Formula: C7H15NO

Molecular Weight: 129.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5827-75-8 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.2 g/mol |

| IUPAC Name | N-(2-methylpropyl)propanamide |

| Standard InChI | InChI=1S/C7H15NO/c1-4-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |

| Standard InChI Key | QTVUDNOFBZLOHM-UHFFFAOYSA-N |

| SMILES | CCC(=O)NCC(C)C |

| Canonical SMILES | CCC(=O)NCC(C)C |

Introduction

Chemical Properties and Structure

n-Isobutylpropionamide possesses distinct chemical and physical properties that determine its behavior in various environments and applications. Understanding these properties is essential for predicting its reactivity, solubility, and other characteristics relevant to research and practical applications.

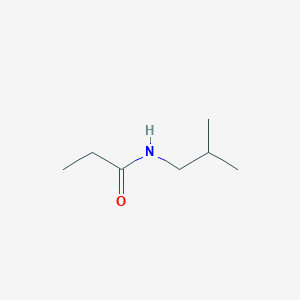

Molecular Structure and Identification

n-Isobutylpropionamide features a linear propionamide backbone with an isobutyl substituent on the nitrogen atom. The compound's structural details and identification parameters are summarized in Table 1.

Table 1: Key Identification Parameters of n-Isobutylpropionamide

| Parameter | Value |

|---|---|

| PubChem CID | 347479 |

| IUPAC Name | N-(2-methylpropyl)propanamide |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| CAS Registry Number | 5827-75-8 |

| Creation Date | March 26, 2005 |

| Last Modified | April 5, 2025 |

The molecular structure consists of a propionamide group (CH3CH2CONH-) attached to an isobutyl group (-CH2CH(CH3)2). This configuration contributes to the compound's physical and chemical properties, including its solubility profile and reactivity patterns .

Physical Properties

The physical properties of n-Isobutylpropionamide determine its behavior under various conditions and its handling requirements in laboratory and industrial settings. While the available search results provide limited specific data on physical properties such as melting point, boiling point, density, and solubility, the compound is expected to share characteristics with other N-alkyl amides of similar molecular weight and structure. These compounds typically exist as liquids or low-melting solids at room temperature, with varying degrees of solubility in organic solvents and limited water solubility .

Synthesis and Characterization

The synthesis of n-Isobutylpropionamide and related N-alkyl amides typically involves acylation reactions between carboxylic acids and amines. These synthetic pathways are important for producing the compound for research and other applications.

Synthetic Routes

Based on information from related compounds, n-Isobutylpropionamide can be synthesized through acylation reactions involving propionic acid and isobutylamine. A general synthetic approach for N-alkyl amides like n-Isobutylpropionamide involves using coupling reagents such as PyClOP (chlotripyrrolidinophosphonium hexafluophosphate) as catalysts .

The general procedure typically includes:

-

Combining a carboxylic acid (propionic acid in this case) with an amine (isobutylamine) in the presence of a coupling agent.

-

Adding a base such as DIEA (diisopropylethylamine) to facilitate the reaction.

-

Stirring at room temperature for several hours.

| Parameter | Classification/Statement |

|---|---|

| GHS Classification | Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity - single exposure (Category 3), Respiratory system |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Pictogram | Exclamation mark |

These classifications indicate that n-Isobutylpropionamide can cause irritation to the skin, eyes, and respiratory system, requiring appropriate handling precautions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume